6,8-Dichlorimidazo[1,2-a]pyridin-2-carbaldehyd
Übersicht
Beschreibung
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 g/mol. This compound belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure. It is characterized by the presence of two chlorine atoms at positions 6 and 8 of the imidazo[1,2-a]pyridine ring and a formyl group (-CHO) at position 2.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with chloroformates or chloroacetyl chloride under acidic conditions.
Formylation: The formyl group at position 2 is introduced using reagents such as formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, in ether or alcohol solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in polar aprotic solvents.
Major Products Formed:
Oxidation: 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 6,8-Dichloroimidazo[1,2-a]pyridine-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism by which 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of the research or application.
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde is similar to other imidazo[1,2-a]pyridine derivatives, but its uniqueness lies in the presence of the formyl group and the specific positions of the chlorine atoms. Some similar compounds include:
6,8-Dichloroimidazo[1,2-a]pyridine: Lacks the formyl group.
2-Formylimidazo[1,2-a]pyridine: Lacks the chlorine atoms at positions 6 and 8.
6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: Contains only one chlorine atom.
These compounds may exhibit different chemical and biological properties due to variations in their structures.
Eigenschaften
IUPAC Name |
6,8-dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZDECHCSXPQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722903 | |
Record name | 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881841-40-3 | |
Record name | 6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.